molecular formula C7H6BrF2NO2 B13611455 methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate

methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate

Katalognummer: B13611455
Molekulargewicht: 254.03 g/mol
InChI-Schlüssel: UDIVLHNGOWEACL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a bromodifluoromethyl group and a carboxylate ester, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the bromodifluoromethyl group onto the pyrrole ring. One common method is the reaction of a pyrrole derivative with bromodifluoromethylating agents under controlled conditions. For example, the reaction of 1H-pyrrole-3-carboxylate with bromodifluoromethylating reagents such as bromodifluoromethyl sulfone in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted pyrrole derivatives, while coupling reactions can produce complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The exact molecular pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bromodifluoromethyl-substituted heterocycles and pyrrole derivatives. Examples include:

Uniqueness

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a bromodifluoromethyl group and a carboxylate ester

Eigenschaften

Molekularformel

C7H6BrF2NO2

Molekulargewicht

254.03 g/mol

IUPAC-Name

methyl 1-[bromo(difluoro)methyl]pyrrole-3-carboxylate

InChI

InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-3-11(4-5)7(8,9)10/h2-4H,1H3

InChI-Schlüssel

UDIVLHNGOWEACL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN(C=C1)C(F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.